

Application Notes and Protocols for Bioanalytical Method Validation of Tenofovir Disoproxil Succinate

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Compound of Interest

Compound Name: *Tenofovir disoproxil succinate*

CAS No.: 1637632-97-3

Cat. No.: B12774426

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Introduction

Tenofovir disoproxil succinate is a prodrug of tenofovir, an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[1] Following oral administration, **tenofovir disoproxil succinate** is rapidly converted to its active form, tenofovir.[2] Accurate and reliable quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This document provides detailed application notes and protocols for the validation of bioanalytical methods for the determination of tenofovir in human plasma, in line with the International Council for Harmonisation (ICH) M10 guidelines and U.S. Food and Drug Administration (FDA) regulations.[4][5][6][7][8][9][10][11]

The validation of a bioanalytical method is critical to ensure its suitability for its intended purpose, demonstrating its accuracy, precision, selectivity, and stability under the specific conditions of its use.[9][11] The following sections detail the methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid

Chromatography with Ultraviolet detection (HPLC-UV) methods, which are commonly employed for the analysis of tenofovir.

Bioanalytical Methodologies

A sensitive, selective, and robust bioanalytical method is fundamental for the reliable quantification of tenofovir in biological samples. Both LC-MS/MS and HPLC-UV are widely used techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in complex biological matrices.

- Chromatographic Conditions:
 - Column: A reversed-phase column such as a Phenomenex Synergi 4 μ m Polar-RP or a Luna C18 is commonly used.[\[12\]](#)[\[13\]](#)
 - Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.[\[12\]](#)[\[13\]](#)
 - Flow Rate: A typical flow rate is around 400 μ L/min.[\[13\]](#)
 - Injection Volume: 10 μ L.[\[14\]](#)
- Mass Spectrometric Conditions:
 - Ionization: Positive ion electrospray ionization (ESI+) is used.[\[12\]](#)[\[13\]](#)
 - Detection: Multiple Reaction Monitoring (MRM) is utilized for high selectivity. The mass transitions for tenofovir are typically m/z 288.0 \rightarrow 176.1 and 136.1.[\[12\]](#) An internal standard, such as acyclovir (m/z 226.1 \rightarrow 152.0) or a stable isotope-labeled version of tenofovir, is used for accurate quantification.[\[12\]](#)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for routine analysis.

- Chromatographic Conditions:
 - Column: A C18 column, such as a Hypersil BDS C18 or Kromasil C18, is a common choice.[\[15\]](#)[\[16\]](#)
 - Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and buffer (e.g., phosphate buffer), is frequently used.[\[15\]](#) A common mobile phase composition is a mixture of 0.05% heptane sulphonic acid and acetonitrile in a ratio of 80:20.[\[17\]](#)
 - Flow Rate: A flow rate of 1.0 mL/min is often maintained.[\[17\]](#)[\[18\]](#)
 - Detection Wavelength: The UV detection wavelength is typically set at 260 nm, which is the λ_{max} for tenofovir.[\[1\]](#)[\[15\]](#)[\[19\]](#)

Experimental Protocols for Method Validation

The following protocols are based on the ICH M10 guidelines and are essential for the full validation of a bioanalytical method.[\[5\]](#)[\[9\]](#)

Specificity and Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[\[6\]](#)

Protocol:

- Analyze at least six different blank plasma samples from individual sources.
- Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
- Analyze a blank plasma sample spiked with the internal standard.

- Assess for any interfering peaks at the retention times of the analyte and the internal standard in the blank samples.
- The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Calibration Curve

Objective: To establish the relationship between the instrument response and the concentration of the analyte.

Protocol:

- Prepare a stock solution of tenofovir and the internal standard in a suitable solvent.
- Prepare a series of calibration standards by spiking blank plasma with known concentrations of tenofovir. A minimum of six to eight non-zero concentrations should be used to construct the calibration curve.
- The concentration range should cover the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
- Process and analyze the calibration standards along with a blank sample and a zero sample (blank plasma with internal standard).
- Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
- Perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.99 .
- The back-calculated concentrations of the calibration standards should be within $\pm 15\%$ of the nominal values, except for the LLOQ, which should be within $\pm 20\%$.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[6]

Protocol:

- Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
- Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
- Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
- Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each QC level.
- The mean concentration should be within $\pm 15\%$ of the nominal value (accuracy), and the %CV should not exceed 15% (precision). For the LLOQ, these limits are $\pm 20\%$ and 20%, respectively.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[6]

Protocol:

- Use QC samples at low and high concentrations to assess stability.
- Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles. In each cycle, the samples are frozen at -20°C or -80°C and then thawed to room temperature. Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
- Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time before analysis. Analyze and compare the results.
- Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis. Analyze and compare with

freshly prepared standards.

- Post-Preparative (Autosampler) Stability: Keep processed QC samples in the autosampler for a period that reflects the expected run time. Analyze and compare the results.
- The mean concentration of the stability samples should be within $\pm 15\%$ of the nominal concentration.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of bioanalytical methods for tenofovir.

Table 1: Linearity of Tenofovir Quantification

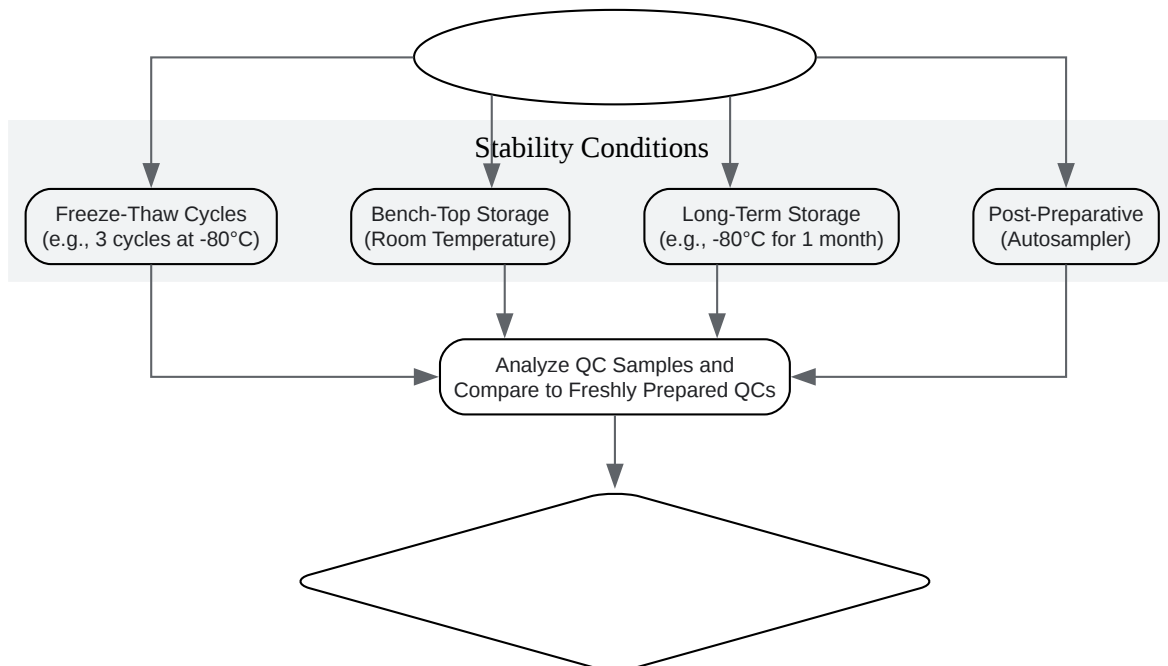
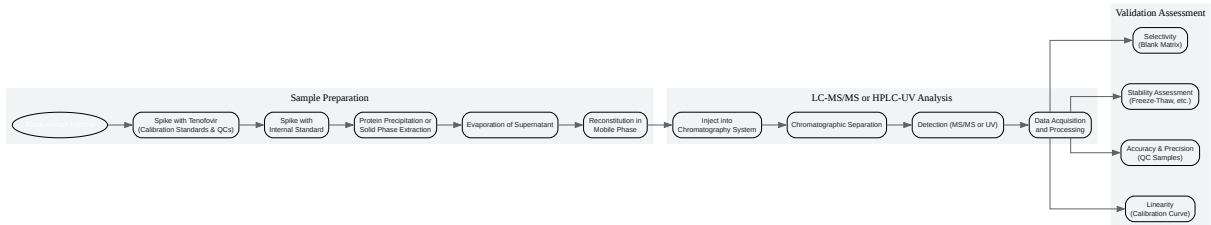
Method	Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r^2)	Reference
LC-MS/MS	Human Plasma	10 - 640	> 0.99	[12]
LC-MS/MS	Human Plasma	0.5 - 500	Not Reported	[13]
LC-MS/MS	Seminal Plasma	3.13 - 1000	Not Reported	[20]
HPLC-UV	Human Plasma	200 - 1000	0.998	[17]
HPLC-UV	Bulk/Formulation	50 - 150 $\mu\text{g/mL}$	Not Reported	[15]
HPLC-UV	Bulk/Formulation	15 - 75 $\mu\text{g/mL}$	0.999	[15]
UV-Spectrophotometry	Bulk/Formulation	5 - 90 $\mu\text{g/mL}$	0.9981	[21]
UV-Spectrophotometry	Bulk/Formulation	5 - 40 $\mu\text{g/mL}$	0.9995	[22]

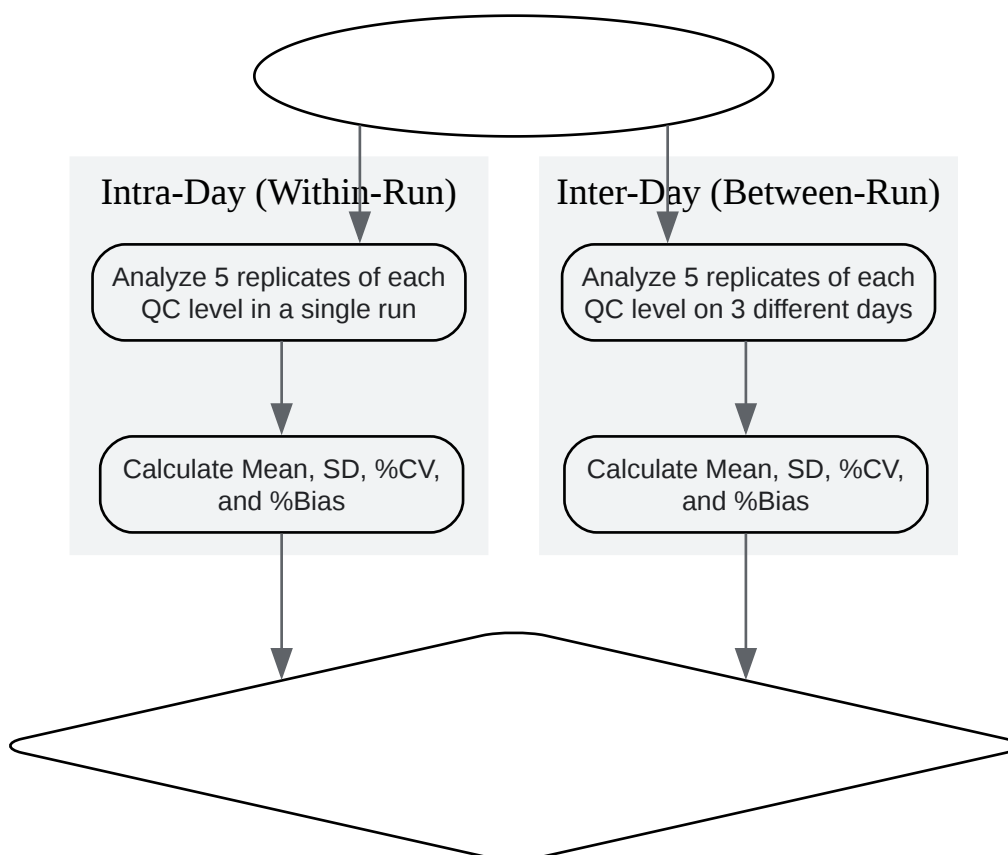
Table 2: Accuracy and Precision of Tenofovir Quantification

Method	Matrix	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias or % Recovery)	Reference
LC-MS/MS	Human Plasma	LLOQ, Low, Mid, High	< 12.3	< 12.3	84.9 - 113.1%	[12]
LC-MS/MS	Human Plasma	Low, Mid, High	< 12	< 12	< 12%	[13]
LC-MS/MS	Dried Blood Spots	LLOQ, Low, Mid, High	-4.73 to 4.78 (%RE)	Within ±15%	< 15%	[14]
LC-MS/MS	Seminal Plasma	Low, Mid, High	< 9.37	< 9.37	0.48 - 8.43%	[20]
HPLC-UV	Human Plasma	Not Specified	< 2	< 2	Not Reported	[17]
HPLC-UV	Bulk/Formulation	Not Specified	< 2	Not Reported	97.73 - 100.56%	[1]

Visualizations

The following diagrams illustrate the workflows for key bioanalytical method validation experiments.





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